
(Dichloromethyl)(triethoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dichloromethyl)(triethoxy)silane is an organosilicon compound with the chemical formula C7H16Cl2O3Si. It is a colorless, transparent liquid with a density of approximately 1.113 g/cm³ and a boiling point of 232°C . This compound is soluble in organic solvents and is commonly used as a crosslinking agent in silicone rubber and as an intermediate in organic silicon synthesis .
Mechanism of Action
Target of Action
(Dichloromethyl)(triethoxy)silane, also known as DICHLOROMETHYLTRIETHOXYSILANE, is primarily used as a silane coupling agent . Its primary targets are hydrophilic and hydrophobic silica nanoparticles . It plays a crucial role in the synthesis of these nanoparticles, enhancing their properties and applications.
Mode of Action
The compound interacts with its targets through a process known as hydrolysis and condensation . In this process, this compound reacts with water to form silanol groups, which then undergo condensation reactions to form siloxane bonds . This leads to the formation of a three-dimensional network-type polysiloxane .
Biochemical Pathways
The hydrolysis and condensation of this compound affect the biochemical pathways involved in the synthesis of polysilanes . Polysilanes are precursors to silicon carbide , a material with various applications in semiconductors, abrasives, and high-temperature structural materials.
Result of Action
The result of this compound’s action is the formation of hydrophilic and hydrophobic silica nanoparticles . These nanoparticles have a wide range of applications, including in the production of rubber compounds , where they enhance the interfacial compatibility between the elastomer and the filler surface .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the hydrolysis and condensation reactions it undergoes are dependent on the presence of water . Additionally, its vapor pressure suggests that it is solely present in the gas phase in the atmosphere , which could influence its reactivity and the rate of its reactions.
Preparation Methods
The synthesis of (Dichloromethyl)(triethoxy)silane typically involves the reaction of triethoxychlorosilane with chloroacetyl chloride, followed by neutralization with hydrochloric acid . The reaction conditions generally include:
Reactants: Triethoxychlorosilane and chloroacetyl chloride
Reaction Medium: Organic solvent
Temperature: Controlled to optimize yield
Neutralization: Hydrochloric acid to obtain the final product
Industrial production methods follow similar synthetic routes but are scaled up to accommodate larger quantities. The process is carefully monitored to ensure purity and consistency of the product .
Chemical Reactions Analysis
(Dichloromethyl)(triethoxy)silane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and hydrochloric acid.
Condensation: Silanols can further condense to form siloxane bonds, leading to polymeric structures.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include water for hydrolysis, catalysts for condensation, and nucleophiles for substitution reactions. Major products formed from these reactions include silanols, siloxanes, and substituted silanes .
Scientific Research Applications
(Dichloromethyl)(triethoxy)silane has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
(Dichloromethyl)(triethoxy)silane can be compared with other similar compounds such as:
Triethoxysilane: Used in hydrosilylation reactions and valued for its ability to attach to silica surfaces.
Tetraethoxysilane: Commonly used in the preparation of silica and silicate glasses.
Hexaethoxydisiloxane: Forms cyclic siloxanes upon hydrolysis.
The uniqueness of this compound lies in its dichloromethyl group, which provides additional reactivity and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
dichloromethyl(triethoxy)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16Cl2O3Si/c1-4-10-13(7(8)9,11-5-2)12-6-3/h7H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQMGECVDWVOFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C(Cl)Cl)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20530990 |
Source


|
| Record name | (Dichloromethyl)(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20530990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19369-03-0 |
Source


|
| Record name | (Dichloromethyl)(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20530990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of (dichloromethyl)(triethoxy)silane in the formulation of electronic-grade silicone rubber, and how does it contribute to the final properties of the material?
A1: The provided abstract mentions that this compound is part of a crosslinking agent mixture used in the preparation of electronic-grade single-component dealcoholizing-type room temperature cured silicone rubber []. While the specific role of this compound isn't detailed, it likely contributes to the curing process.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
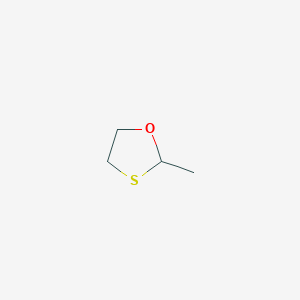
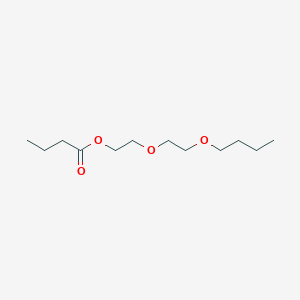
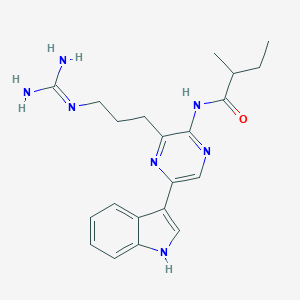
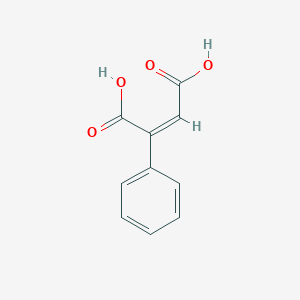
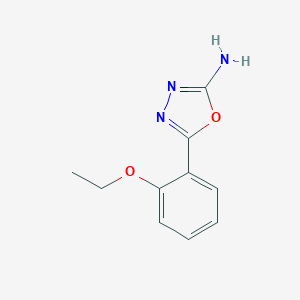
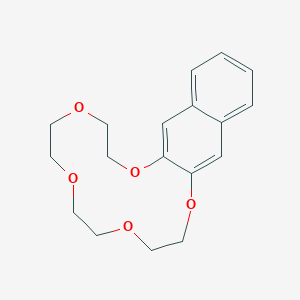
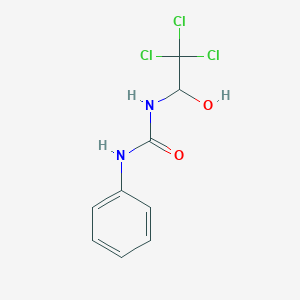

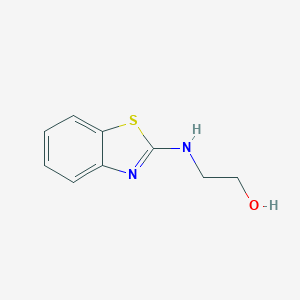
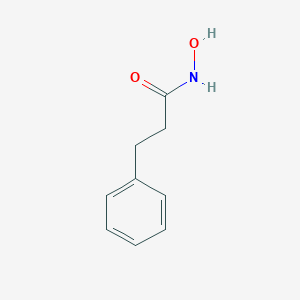
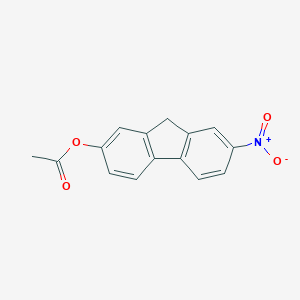
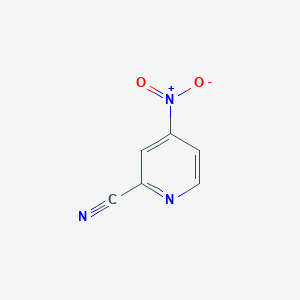
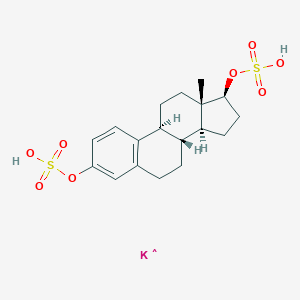
![Naphtho[2,1-d]thiazole-2(3H)-thione](/img/structure/B99603.png)
